REACTION_CXSMILES
|
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].[CH3:6][N:7](C)[CH2:8]CNC.Cl[C:14]1[N:19]=[C:18]([CH:20]=[O:21])C=CC=1.CN(C)CCN(C)C.CI.[Cl-].[Na+]>CCCCCC.O1CCCC1>[CH3:4][C:3]1[C:18]([CH:20]=[O:21])=[N:19][C:14]([N:7]([CH3:8])[CH3:6])=[CH:1][CH:2]=1 |f:5.6|
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Name
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solution
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
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Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
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0.53 mL
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Type
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reactant
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Smiles
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CN(CCNC)C
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Name
|
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Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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CCCCCC
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Name
|
|
Quantity
|
10 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
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Quantity
|
0.5 g
|
Type
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reactant
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Smiles
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ClC1=CC=CC(=N1)C=O
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Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
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Name
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|
Quantity
|
1.28 mL
|
Type
|
reactant
|
Smiles
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CN(CCN(C)C)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
|
[Cl-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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-60 °C
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Type
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CUSTOM
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Details
|
The solution is stirred for 15 minutes at -40° C.
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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it is cooled to -70° C.
|
Type
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STIRRING
|
Details
|
The orange-colored solution is stirred for 30 minutes at -70° C.
|
Duration
|
30 min
|
Type
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STIRRING
|
Details
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The brown solution is stirred for 2 hours at -78° C.
|
Duration
|
2 h
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Type
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STIRRING
|
Details
|
After stirring for one hour at -78° C.
|
Duration
|
1 h
|
Type
|
WAIT
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Details
|
for 10 minutes at 20° C.
|
Duration
|
10 min
|
Type
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EXTRACTION
|
Details
|
extracted with ethyl acetate
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Type
|
WASH
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Details
|
The organic phase is washed with a saturated aqueous solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CUSTOM
|
Details
|
the solvent evaporated off
|
Type
|
CUSTOM
|
Details
|
0.23 g of the title product is recovered
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Type
|
CUSTOM
|
Details
|
after purification by chromatography on a silica column (eluent: hexane/ethyl acetate; 95:5)
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
CC=1C(=NC(=CC1)N(C)C)C=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |